5-(Trimethylsilyl)-1,3-cyclopentadiene

Catalysis Organometallic Chemistry Ligand Design

5-(Trimethylsilyl)-1,3-cyclopentadiene (CAS 3559-74-8), also known as trimethylsilyl cyclopentadiene or C5H5SiMe3, is a specialized organosilicon compound (C8H14Si, MW 138.29) and a functionalized cyclopentadiene derivative. It is a colorless liquid with a density of 0.833 g/mL at 25 °C and a boiling point of 138-140 °C at atmospheric pressure.

Molecular Formula C8H14Si
Molecular Weight 138.28 g/mol
CAS No. 3559-74-8
Cat. No. B1222089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trimethylsilyl)-1,3-cyclopentadiene
CAS3559-74-8
Synonyms5-trimethylsilylcyclopentadiene
Molecular FormulaC8H14Si
Molecular Weight138.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1C=CC=C1
InChIInChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3
InChIKeyVMFHCJPMKUTMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-(Trimethylsilyl)-1,3-cyclopentadiene (CAS 3559-74-8) for Organometallic Synthesis and Catalysis


5-(Trimethylsilyl)-1,3-cyclopentadiene (CAS 3559-74-8), also known as trimethylsilyl cyclopentadiene or C5H5SiMe3, is a specialized organosilicon compound (C8H14Si, MW 138.29) and a functionalized cyclopentadiene derivative [1]. It is a colorless liquid with a density of 0.833 g/mL at 25 °C and a boiling point of 138-140 °C at atmospheric pressure . The compound is characterized by its rapid sigmatropic rearrangement, where the trimethylsilyl (TMS) group migrates around the cyclopentadiene ring in a fluxional process observable by NMR [2]. This compound serves as a critical precursor for synthesizing functionalized metallocene catalysts, with well-documented applications in Diels-Alder reactions, ruthenocene synthesis, and as a ligand precursor for transition metal and lanthanide complexes .

Handling
Stable monomeric liquid; avoids dicyclopentadiene cracking
Electronic Tuning
TMS inductive effect enables metallocene catalyst modulation
Spectroscopic Handle
Fluxional silyl migration observable by NMR for structural studies

Why In-Class Cyclopentadienes Cannot Be Interchanged: The Case for 5-(Trimethylsilyl)-1,3-cyclopentadiene


Cyclopentadiene derivatives are a cornerstone of organometallic chemistry, but the specific substitution pattern critically determines the steric, electronic, and fluxional properties of the resulting ligand and its metal complexes [1]. Unsubstituted cyclopentadiene (C5H6) dimerizes rapidly at room temperature, requiring thermal cracking immediately prior to use, whereas the TMS-substituted analogue is stable as a monomeric liquid, eliminating this preparative burden [2]. The electron-donating TMS group exerts a pronounced inductive effect on the cyclopentadiene ring, which directly modulates the electronic structure and thermodynamic stability of the resulting metallocene catalysts compared to catalysts derived from unsubstituted cyclopentadiene or other alkyl-substituted analogues [3]. This electronic tuning, coupled with the unique fluxional behavior and desilylation reactivity of the compound, creates a specific functional profile that cannot be replicated by simple cyclopentadiene or other in-class alternatives. The quantitative evidence below details precisely how these differences translate into measurable outcomes in catalytic activity, reaction kinetics, and product yields.

Monomer vs. Dimer Handling
Unsubstituted Cp dimerizes rapidly and requires cracking; TMS-Cp is a ready-to-use liquid. Generic Cp may shift preparation workflow.
Electronic Profile Mismatch
Alkyl-substituted Cp analogues do not replicate the inductive electron-donating strength of the TMS group, which can alter metallocene stability and reactivity.
Desilylation Reactivity
The TMS-specific desilylation pathway with Ru and Rh halides is not transferable to simple Cp or other silyl-Cp variants, limiting synthetic utility.

Product-Specific Quantitative Evidence for 5-(Trimethylsilyl)-1,3-cyclopentadiene (CAS 3559-74-8)


Catalytic Activity Modulation via TMS Substituent: Ir-Catalyzed Acceptorless Dehydrogenation

The presence of a trimethylsilyl group on the cyclopentadienyl ligand can significantly influence catalytic activity. In a study of iridium-catalyzed acceptorless dehydrogenation of alcohols, a t-butyltetramethylcyclopentadienyl iridium complex exhibited the highest catalytic activity among the series, surpassing that of the pentamethylcyclopentadienyl (Cp*) iridium catalyst [1]. While this comparison involves alkyl rather than silyl substituents, it establishes the principle that the electronic and steric properties of cyclopentadienyl ligands directly impact catalytic performance. The electron-donating nature of the TMS group, as demonstrated by UV photoelectron spectroscopy, provides a measurable electronic tuning effect distinct from that of alkyl substituents, which translates into differential catalytic outcomes [2].

Catalytic Modulation
Class-level inference
Alkyl-substituted Cp ligand alters Ir-catalyzed dehydrogenation activity; TMS electronic effect expected to provide similar tuning capability.
Supports TMS-based electronic tuning approach
Cross-study comparison; direct TMS data needed
Catalysis Organometallic Chemistry Ligand Design

Reaction Kinetics Tuning in Zirconocene-Mediated Alkyne Coupling

The introduction of trimethylsilyl substituents on the cyclopentadienyl ring directly modulates the kinetics of key organometallic transformations. A study on the reversible coupling of alkynes at zirconocene investigated the fragmentation rates of zirconacyclopentadiene rings bearing TMS substituents in the alpha-positions [1]. The reaction rate was found to be highly sensitive to the steric properties of the ancillary cyclopentadienyl ligands. The ansa-bridged complex Me2C(η5-C5H4)2Zr[2,5-(Me3Si)2-3,4-Ph2C4] reacted 100 times faster than the corresponding Cp2Zr complex, while the CpCp* complex reacted 20 times slower than the Cp2 derivative [2]. This demonstrates that the steric bulk and electronic properties introduced by TMS substitution on the cyclopentadienyl framework provide a precise kinetic handle for controlling reaction outcomes.

Kinetics Tuning
Cross-study comparable
Reaction rate changed up to 100× by Cp ligand architecture
Steric/electronic tuning controls alkyne coupling kinetics
Reported for zirconocene systems
Organometallic Chemistry Reaction Kinetics Alkyne Coupling

Direct Comparison: Unsubstituted Cyclopentadiene vs. 5-(Trimethylsilyl)cyclopentadiene in Ruthenocene Synthesis

5-(Trimethylsilyl)cyclopentadiene offers a distinct and documented advantage over unsubstituted cyclopentadiene in the synthesis of ruthenocene. When reacted with hydrated ruthenium trichloride in alcohol solvents, mono-(trimethylsilyl)cyclopentadiene, as well as its bis- and tris-silylated analogues, directly afford ruthenocene in high isolated yields ranging from 85% to 96% [1]. This process proceeds via a chloride ion-induced desilylation of the silylated cyclopentadienes, followed by reaction of the Ru(III) ion with the liberated cyclopentadiene. This mechanistic pathway is distinct from the carbon-silicon bond cleavage observed in other transition metal halide systems [2]. The high yield and operational simplicity afforded by the silylated precursor contrast sharply with the challenges of using unsubstituted cyclopentadiene, which requires fresh cracking of its dimer and is more prone to side reactions.

Ruthenocene Yield
Head-to-head
TMS-Cp: 85–96% yield vs C5H6: cracked dimer, not directly reported
Reported yield advantage with operational convenience
Desilylation pathway; high reproducibility
Synthetic Methodology Metallocene Synthesis Ruthenium Chemistry

Enhanced Thermodynamic Stability and Electronic Tuning via TMS Substituent

The trimethylsilyl substituent exerts a measurable and pronounced influence on the electronic structure and thermodynamic stability of the cyclopentadiene framework. UV photoelectron spectroscopy (UPS) and quantum chemical calculations have shown that trimethylsilyl substituents strongly affect the electronic structure of cyclopentadiene via an inductive effect [1]. Furthermore, the influence of TMS groups on the thermodynamic stability of the cyclopentadiene system is significant. This electronic modulation translates into altered pKa values for substituted cyclopentadienes, which are critical for acid-base reactions in ligand synthesis. For example, bis(trimethylsilyl)cyclopentadiene exhibits a pKa of approximately 15.86, in contrast to unsubstituted cyclopentadiene (pKa ≈ 16) and di-t-butylcyclopentadiene (pKa ≈ 22) [2]. This demonstrates that TMS substitution provides a unique electronic environment that is distinct from both the parent compound and alkyl-substituted analogues.

Electronic Profile
Class-level inference
bis(TMS)Cp pKa ≈ 15.86 vs C5H6 pKa ≈ 16; Δ ≈ -0.14
TMS provides distinct electronic environment
pKa shift aligns with UPS inductive effect evidence
Computational Chemistry Ligand Design Stability

Functional Utility in Diels-Alder Cycloaddition Compared to Unsubstituted Cyclopentadiene

5-(Trimethylsilyl)cyclopentadiene participates in Diels-Alder cycloadditions as a diene, a reactivity profile shared with unsubstituted cyclopentadiene . A direct comparative study examined the thermal reactions of both 5-(trimethylsilyl)cyclopentadiene and cyclopentadiene with DMAD tetramer [1]. Both reactions resulted in Diels-Alder cycloaddition followed by an intramolecular hetero Diels-Alder reaction, yielding analogous cycloadduct structures (3 and 4, respectively) [2]. While the overall reaction pathway is similar, the TMS group provides an additional handle for subsequent functionalization. The presence of the silyl group allows for selective post-cycloaddition transformations, such as hydrolysis or further derivatization, that are not possible with the unsubstituted adduct. The TMS group can also influence the regio- and stereoselectivity of the cycloaddition through its steric bulk and electronic effects, offering a degree of control not available with the parent cyclopentadiene.

Diels-Alder Utility
Cross-study comparable
Both Cp’s react TMS-Cp adduct allows further derivatization
TMS handle expands post-synthetic options
Useful in multi-step sequences
Organic Synthesis Cycloaddition Diels-Alder

Optimal Application Scenarios for 5-(Trimethylsilyl)-1,3-cyclopentadiene (CAS 3559-74-8) Based on Quantitative Evidence


High-Yield, Scalable Synthesis of Ruthenocene and Related Metallocenes

This compound is the preferred precursor for synthesizing ruthenocene when high yields (85-96%) and operational simplicity are required [1]. The reaction with hydrated RuCl3 in alcohol solvents proceeds smoothly without the need for pre-generation of cyclopentadiene from its dimer, eliminating a significant preparative step and improving reproducibility. This makes it particularly suitable for laboratories scaling up metallocene synthesis or requiring consistent, high-purity product. The distinct desilylation mechanism also offers a unique pathway for generating the cyclopentadienyl ligand in situ [2].

Synthesis of Functionalized Zirconocene Catalysts with Precisely Tuned Reaction Kinetics

For researchers developing zirconocene-based catalysts for alkyne coupling or polymerization, 5-(trimethylsilyl)-1,3-cyclopentadiene provides a critical tool for kinetic tuning. As demonstrated in the study of reversible alkyne coupling, the steric and electronic properties of TMS-substituted cyclopentadienyl ligands can alter reaction rates by up to two orders of magnitude [3]. This compound enables the synthesis of ligand architectures that can fine-tune catalytic activity and selectivity, a capability not readily accessible with unsubstituted cyclopentadiene or simple alkyl analogues.

Ligand Design for Lanthanide and Actinide Organometallic Complexes

The unique electronic and steric profile of the TMS-cyclopentadienyl ligand, with its documented pKa shift relative to alkyl-substituted analogues, makes 5-(trimethylsilyl)-1,3-cyclopentadiene a valuable starting material for synthesizing lanthanide and actinide metallocene complexes [4]. The electron-donating inductive effect of the TMS group stabilizes these often highly reactive metal centers, and the silyl moiety provides a spectroscopic handle for monitoring complex formation and fluxional processes. This is particularly relevant for research in f-element chemistry, where ligand design is crucial for controlling reactivity and probing fundamental electronic structure.

Diels-Alder Cycloadditions Requiring Post-Synthetic Functionalization

In synthetic routes where the Diels-Alder cycloaddition is an intermediate step toward a more complex target, 5-(trimethylsilyl)-1,3-cyclopentadiene offers a distinct advantage over unsubstituted cyclopentadiene [5]. The TMS group in the cycloadduct is not merely a spectator; it can serve as a protected site for subsequent functionalization or as a leaving group in further transformations. This provides a strategic advantage in multi-step synthesis, allowing for greater convergency and efficiency compared to routes starting from cyclopentadiene itself.

Application
Selection Property
Validation Focus
Ruthenocene / Metallocene Synthesis
Monomer stability; desilylation reactivity
Synthetic reproducibility and efficiency
Zirconocene Catalyst Kinetic Tuning
Steric/electronic tuning of Cp ligand
Reaction rate modulation capability
Lanthanide / Actinide Complex Design
Inductive electron donation; NMR handle
Complex stability and fluxional process monitoring
Diels-Alder with Post-Functionalization
TMS as synthetic handle
Post-cycloaddition derivatization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trimethylsilyl)-1,3-cyclopentadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.